

# Pharmacokinetic Profile of CDDD11-8: A Preclinical Analysis

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Compound of Interest		
Compound Name:	CDDD11-8	
Cat. No.:	B12379986	Get Quote

**Application Note and Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction: **CDDD11-8** is a novel, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This dual inhibitory action presents a promising therapeutic strategy for cancers such as Acute Myeloid Leukemia (AML), particularly in cases with FLT3-ITD mutations.[4][5] Understanding the pharmacokinetic (PK) properties of **CDDD11-8** is critical for its preclinical development and for predicting its behavior in clinical settings. This document provides a summary of the preclinical pharmacokinetic data for **CDDD11-8** and detailed protocols for key analytical methods.

# Data Presentation: Pharmacokinetic Parameters of CDDD11-8 in Mice

The pharmacokinetic profile of **CDDD11-8** was evaluated in BALB/c mice following intravenous (IV) and oral (PO) administration. The key parameters are summarized in the tables below.

Table 1: In Vivo Pharmacokinetic Parameters of CDDD11-8 in Mice



Parameter	IV Administration (2 mg/kg)	Oral Administration (10 mg/kg)	Oral Administration (100 mg/kg)
Cmax (ng/mL)	-	185	2890
Tmax (h)	-	1.0	2.0
AUC <sub>0</sub> -t (ng·h/mL)	1140	1710	26800
AUC <sub>0</sub> -inf (ng·h/mL)	1150	1720	27100
t1/2 (h)	1.9	2.4	3.5
CL (L/h/kg)	2.2	-	-
Vd (L/kg)	1.71	-	-
F (%)	-	30	-

Data sourced from Anshabo et al., 2022.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax;  $AUC_0-t$ : Area under the concentration-time curve from time zero to the last measurable concentration;  $AUC_0-inf$ : Area under the concentration-time curve from time zero to infinity;  $t_1/2$ : Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Blood to Plasma Partitioning of CDDD11-8

Parameter	Value
Blood to Plasma Ratio (B/P)	0.71

Data sourced from Anshabo et al., 2022.[1]

## **Experimental Protocols**

## **Protocol 1: In Vivo Pharmacokinetic Study in Mice**

This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound, such as **CDDD11-8**, in mice.

#### 1. Animal Model:



- Species: BALB/c mice (or other appropriate strain).
- Sex: Both male and female.
- Number: A sufficient number of animals to allow for serial blood sampling (e.g., n=3-5 per time point).

### 2. Dosing Formulation:

- Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle. For
  CDDD11-8, a solution of 10% N-methyl-2-pyrrolidone (NMP) in acetate buffer (pH 4.5) was used.[1]
- Oral (PO) Formulation: Prepare a suspension or solution of the test compound in an appropriate vehicle. For CDDD11-8, an acetate buffer at pH 4.74 was used.[1]

#### 3. Administration:

- IV Administration: Administer the compound via tail vein injection at the desired dose (e.g., 2 mg/kg for CDDD11-8).[1]
- PO Administration: Administer the compound by oral gavage at the desired doses (e.g., 10 mg/kg and 100 mg/kg for CDDD11-8).[1]

### 4. Blood Sampling:

- Collect blood samples at predetermined time points post-dosing. Typical time points include:
  0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
- Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA or heparin).[6]

## 5. Plasma Preparation:

- Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.



## 6. Bioanalysis:

- Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
- Process plasma samples (e.g., by protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.
- 7. Pharmacokinetic Analysis:
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

## **Protocol 2: In Vitro Microsomal Stability Assay**

This assay assesses the metabolic stability of a compound in liver microsomes.

- 1. Materials:
- Liver microsomes (human, mouse, rat, etc.).
- Test compound stock solution (e.g., 10 mM in DMSO).
- Phosphate buffer (e.g., 100 mM, pH 7.4).
- NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Ice-cold acetonitrile or methanol for reaction termination.
- 96-well plates.
- Incubator shaker (37°C).
- LC-MS/MS system.



## 2. Procedure:

- Prepare Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration typically 0.5 mg/mL) and phosphate buffer at 37°C.[8]
- Initiate Reaction: Add the test compound (final concentration typically 1 μM) to the microsomal mixture.[8] To start the metabolic reaction, add the NADPH regenerating system.
   [7] For a negative control, add buffer instead of the NADPH system.
- Incubation: Incubate the plate at 37°C with shaking.
- Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[8]
- Sample Processing: Centrifuge the plate to precipitate proteins.
- Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
- 3. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining compound against time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life  $(t_1/2) = 0.693 / k$ .
- Calculate the intrinsic clearance (CLint) = (0.693 / t<sub>1</sub>/<sub>2</sub>) / (mg/mL microsomal protein).

# Protocol 3: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol determines the fraction of a drug that is bound to plasma proteins.

- 1. Materials:
- Rapid Equilibrium Dialysis (RED) device.[9]



- Plasma (human, mouse, etc.).
- Test compound stock solution.
- Phosphate buffered saline (PBS), pH 7.4.
- Incubator shaker (37°C).
- LC-MS/MS system.

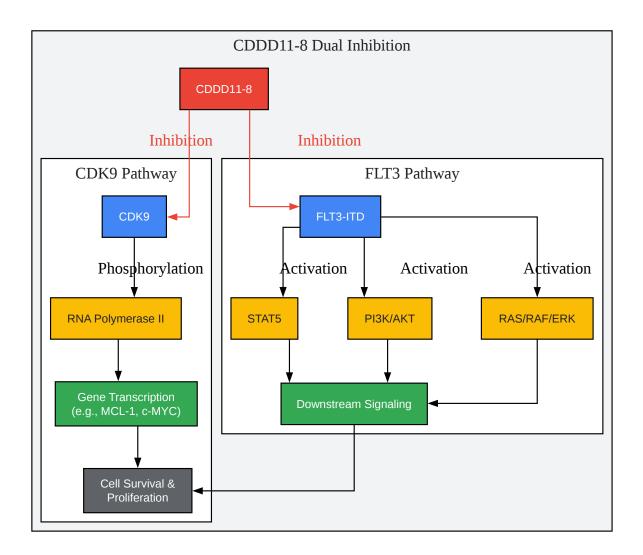
### 2. Procedure:

- Sample Preparation: Spike plasma with the test compound to the desired final concentration (e.g., 1-5 μM).[9]
- Dialysis Setup: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.
- Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[9]
- Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
- Matrix Matching: To minimize analytical variability, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
- Sample Processing: Precipitate proteins by adding acetonitrile containing an internal standard. Centrifuge to pellet the precipitated protein.
- Analysis: Analyze the concentration of the test compound in the supernatant from both chambers by LC-MS/MS.
- 3. Data Analysis:
- Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).



• Calculate the percentage of protein binding = (1 - fu) \* 100.

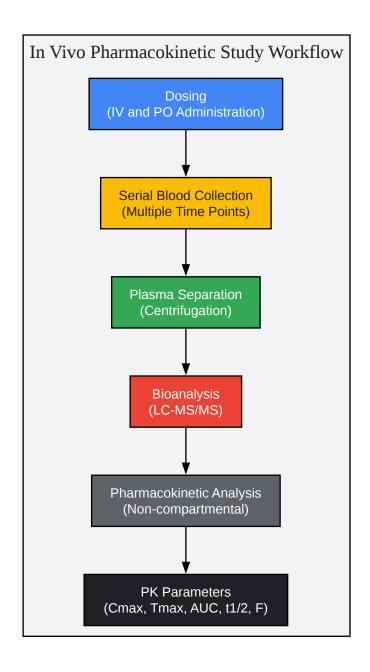
## **Mandatory Visualizations**



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Caption: **CDDD11-8** signaling pathway inhibition.





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Caption: Experimental workflow for in vivo pharmacokinetic analysis.

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